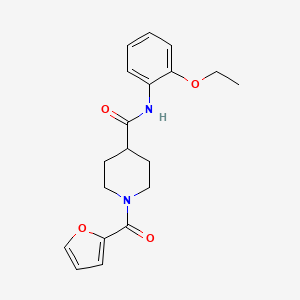![molecular formula C15H19N5O B5426714 N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as CP-99994, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds and has been found to exhibit potent analgesic effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood. However, it is believed to exert its analgesic effects through the modulation of the nociceptive pathway. It has been shown to inhibit the release of substance P, a neuropeptide that plays a key role in pain transmission. This compound also activates the KATP channels, which are involved in the regulation of pain perception.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of pain and inflammation. It has also been shown to increase the release of anti-inflammatory cytokines, such as IL-10. This compound has been found to have a low potential for abuse and addiction, making it a promising candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. This compound has a short half-life, which can make it difficult to maintain consistent levels in the body. It also has poor solubility, which can make it difficult to administer in certain experimental models.
Direcciones Futuras
There are a number of future directions for the study of N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide. One potential area of research is the development of new analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other areas, such as anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications in pain management. It has been found to exhibit potent analgesic effects and has a low potential for abuse and addiction. While there are some limitations to its use in lab experiments, there are also a number of future directions for research in this area.
Métodos De Síntesis
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide can be synthesized using a multistep process that involves the reaction of cyclopentylamine with 2-bromoacetyl bromide followed by the reaction with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 3-methylphenyl magnesium bromide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in pain management. It has been found to exhibit potent analgesic effects in both animal and human studies. It has been shown to be effective in various pain models, including inflammatory pain, neuropathic pain, and visceral pain.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[5-(3-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-5-4-6-12(9-11)15-17-19-20(18-15)10-14(21)16-13-7-2-3-8-13/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYAGSHIKSGDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(N=N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5426640.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426647.png)

![2-(6-oxa-9-azaspiro[4.5]dec-9-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426667.png)
![2-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5426671.png)
![(2-{3-[rel-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylmethyl]phenyl}ethyl)amine dihydrochloride](/img/structure/B5426676.png)
![4-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426681.png)

![4-benzyl-5-[1-(2-methoxy-2-methylpropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5426691.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)
![(2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5426729.png)
![4-{[(3-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5426745.png)
![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)
![N'-(spiro[2.3]hex-1-ylcarbonyl)-4-biphenylcarbohydrazide](/img/structure/B5426752.png)